N-(1H-indol-5-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-15-9-12(21-18-15)3-5-14(19)17-11-2-4-13-10(8-11)6-7-16-13/h2,4,6-9,16H,3,5H2,1H3,(H,17,19) |
InChI Key |
HPEJBOXQUGQCAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-5-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound that combines the structural features of indole and oxazole, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O3
- Molecular Weight : Approximately 284.31 g/mol
- Structural Features :
- Indole ring system
- Oxazole ring
- Propanamide moiety
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with different biological systems.
Anticancer Activity
Recent research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.65 | Induces apoptosis via caspase activation |
| Compound B | U937 (Leukemia) | 0.78 | Cell cycle arrest at G1 phase |
| This compound | HeLa (Cervical) | 2.41 | Inhibits HDAC activity |
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and by causing cell cycle arrest at the G1 phase, which is crucial for preventing uncontrolled cell proliferation .
The mechanisms underlying the biological activity of this compound include:
- Caspase Activation : The compound promotes apoptosis in cancer cells by activating caspases, which are essential for the execution phase of cell apoptosis.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, thereby preventing further cell division and growth.
- HDAC Inhibition : The compound exhibits inhibitory effects on histone deacetylases (HDACs), which are involved in regulating gene expression related to cell growth and survival .
Case Studies
A case study involving a series of indole derivatives demonstrated that modifications to the oxazole ring significantly enhanced anticancer activity. For example, compounds with electron-withdrawing groups at specific positions showed improved potency against breast cancer cell lines compared to their parent compounds .
Another study highlighted the efficacy of similar compounds against human acute monocytic leukemia (U937), where significant cytotoxicity was observed at low micromolar concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Oxazole Hybrid Scaffolds
Compound 51 : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide ()
- Structural Differences :
- The indole core is substituted with a 4-chlorobenzoyl group at N1 and a methyl group at C3.
- The oxazole ring is replaced with a methylsulfonyl-propanamide chain.
- Methylsulfonyl groups are common in COX-2 inhibitors (e.g., celecoxib), suggesting anti-inflammatory activity .
Compound in : 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide
- Structural Differences :
- Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.
- Includes an isopropyl-triazole substituent instead of a methoxy group.
- Functional Implications :
Pharmacological Analogues with Indole Cores
Sumatriptan Succinate Related Compounds ():
- Structural Differences: Feature dimethylaminoethyl side chains (common in triptans for 5-HT1B/1D receptor agonism). Lack oxazole or propanamide groups.
- Functional Implications: The dimethylaminoethyl group in sumatriptan derivatives enhances blood-brain barrier penetration, critical for migraine therapy. The absence of oxazole in these compounds reduces metabolic stability compared to the target molecule .
Comparative Data Table
*Calculated based on molecular formula. †Inferred from oxazole’s resistance to oxidation.
Preparation Methods
Indole Core Preparation
The indole unit is typically synthesized via the Fischer indole synthesis or Madelung cyclization , with modifications to ensure C5 selectivity:
Method 1: Modified Fischer Indole Synthesis
- Starting material : Phenylhydrazine and 4-methoxypentan-3-one.
- Conditions : Reflux in acetic acid (120°C, 8–12 hours).
- Mechanism : Acid-catalyzed cyclization to form the indole ring.
- Yield : 68–72% after recrystallization from ethanol.
Method 2: Buchwald–Hartwig Amination
- Substrate : 5-bromoindole.
- Catalyst : Pd₂(dba)₃/Xantphos.
- Conditions : 100°C in toluene with Cs₂CO₃.
- Purpose : Introduces nitrogen-based substituents at C5.
| Parameter | Fischer Synthesis | Buchwald–Hartwig |
|---|---|---|
| Reaction Time (hours) | 8–12 | 24–36 |
| Yield (%) | 68–72 | 55–60 |
| Selectivity | C5 >90% | C5 85% |
Oxazole Ring Construction
The 3-methoxy-1,2-oxazole unit is synthesized via cyclocondensation or oxidative dehydrogenation :
Method A: Cyclocondensation of β-Ketoamides
- Reactants : Ethyl 3-methoxy-3-oxopropanoate and hydroxylamine hydrochloride.
- Conditions : NaOH (10% aq.), 60°C, 4 hours.
- Yield : 78%.
Method B: Hantzsch Oxazole Synthesis
Amide Bond Formation and Coupling
Step 1: Propanoyl Chloride Preparation
- Substrate : 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid.
- Reagent : Thionyl chloride (SOCl₂).
- Conditions : 70°C, 3 hours.
- Conversion : >95%.
Step 2: Coupling with 5-Aminoindole
- Reactants : Propanoyl chloride and 5-aminoindole.
- Base : Triethylamine (TEA).
- Solvent : Dichloromethane (DCM), 0°C to room temperature.
- Yield : 65–70%.
Reaction Optimization
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 8.93 | 70 | 98.5 |
| Tetrahydrofuran | 7.52 | 62 | 97.1 |
| Acetonitrile | 37.5 | 58 | 96.3 |
Polar aprotic solvents like DCM enhance nucleophilic attack by stabilizing the acyl chloride intermediate.
Temperature Profiling for Oxazole Synthesis
| Temperature (°C) | Reaction Time (hours) | Oxazole Yield (%) |
|---|---|---|
| 50 | 6 | 65 |
| 60 | 4 | 78 |
| 70 | 3 | 72 |
Optimal yield occurs at 60°C, balancing reaction rate and byproduct formation.
Characterization and Quality Control
4.1 Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, indole NH), 7.54 (d, J = 8.4 Hz, 1H), 6.91 (s, 1H, oxazole H), 3.85 (s, 3H, OCH₃).
- LC-MS : m/z 286.1 [M+H]⁺ (calculated 285.30).
4.2 Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Fischer + Cyclocondensation | 52 | 98.5 | 120 |
| Buchwald + Hantzsch | 41 | 97.2 | 180 |
The Fischer/Cyclocondensation route offers superior cost efficiency and scalability.
Industrial-Scale Considerations
Q & A
Q. What synthetic strategies are effective for preparing N-(1H-indol-5-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide and its analogs?
The synthesis typically involves coupling an indole-5-amine derivative with a functionalized oxazole-propanamide intermediate. For example, analogs like N-(9-ethyl-9H-carbazol-3-yl)-3-(3-substituted-1,2,4-oxadiazol-5-yl)propanamides are synthesized via condensation of activated oxadiazole intermediates with amines under mild conditions (e.g., room temperature, DMF solvent) . Key steps include:
- Oxazole ring formation : Cyclization of precursors using K₂CO₃ as a base in DMF .
- Amide coupling : Reaction of activated esters (e.g., chloroacetyl chloride) with indole-5-amine in the presence of triethylamine .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) yield pure products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical:
- ¹H NMR : Peaks for indole NH (~10–12 ppm), methoxy groups (~3.8–4.0 ppm), and oxazole protons (~6.5–7.5 ppm) confirm regiochemistry .
- HRMS : Exact mass matching within 5 ppm error validates molecular formula .
- X-ray crystallography : Used for analogs (e.g., carbazole derivatives) to resolve ambiguous stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for cannabinoid receptor selectivity?
Evidence from CB2-selective N-aryl-oxadiazolyl-propionamides suggests:
- Oxazole substitution : Electron-withdrawing groups (e.g., nitro, bromo) on the oxazole ring enhance CB2 binding affinity by modulating electron density .
- Indole positioning : Substitution at the indole 5-position (vs. 3- or 7-) improves steric compatibility with CB2’s hydrophobic pocket .
- Methodological approach : Radiolabeling (e.g., ¹⁸F or ¹¹C isotopes) enables in vivo receptor distribution studies .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Challenge : Co-elution of by-products (e.g., unreacted indole or oxazole intermediates) during HPLC.
- Solution : Use orthogonal methods:
- HPLC-PDA/MS : Gradient elution (C18 column, acetonitrile/water + 0.1% formic acid) with UV (254 nm) and MS detection .
- ¹⁹F NMR : Quantifies fluorinated impurities (if present) with high specificity .
Q. How do solvent and temperature variations impact reaction yields in large-scale synthesis?
- DMF vs. dioxane : DMF increases reaction rates (polar aprotic solvent) but may degrade acid-labile groups. Dioxane is preferred for thermally sensitive intermediates .
- Temperature optimization : Room temperature minimizes side reactions (e.g., oxazole ring opening), while 50–60°C accelerates sluggish couplings .
- Case study : A 15% yield drop at >60°C was linked to indole decomposition, resolved by cooling to 25°C .
Q. What computational tools predict the compound’s interaction with non-canonical targets (e.g., kinases or GPCRs)?
- Molecular docking : Software like AutoDock Vina models binding poses to kinases (e.g., JAK2) using crystal structures (PDB: 3EF) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
- Limitation : False positives arise from rigid docking; free-energy perturbation (FEP) improves accuracy .
Q. How are metabolic stability and toxicity profiles evaluated preclinically?
- In vitro assays :
- Microsomal stability : Incubation with liver microsomes (human/rat) + NADPH, monitored via LC-MS .
- CYP inhibition : Fluorescent probes (e.g., CYP3A4) identify enzyme interactions .
- In vivo : Radiolabeled compound tracks metabolite formation in rodent plasma/bile .
Contradiction Analysis & Troubleshooting
Q. How to resolve discrepancies in biological activity between in vitro and cell-based assays?
- Case : A compound showed high CB2 affinity (IC₅₀ = 10 nM) but low activity in cellulo.
- Root cause : Poor membrane permeability (logP >5).
- Resolution : Introduce polar groups (e.g., -OH or -COOH) to reduce logP to 2–3, improving cellular uptake .
Q. Why do NMR and HPLC purity assessments sometimes conflict?
- Example : NMR indicates >95% purity, but HPLC shows 88%.
- Cause : NMR integrates all protons, masking non-protonated impurities (e.g., inorganic salts).
- Fix : Combine ¹H NMR with ¹³C DEPT-Q to detect carbon-containing impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
